4-(Azepan-1-ylsulfonyl)aniline
CAS No.: 109286-01-3
Cat. No.: VC20791289
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109286-01-3 |
|---|---|
| Molecular Formula | C12H18N2O2S |
| Molecular Weight | 254.35 g/mol |
| IUPAC Name | 4-(azepan-1-ylsulfonyl)aniline |
| Standard InChI | InChI=1S/C12H18N2O2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2 |
| Standard InChI Key | FHCOBXPSQPZHOU-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
Introduction
4-(Azepan-1-ylsulfonyl)aniline is a complex organic compound characterized by its unique structural features, including an azepane ring, a sulfonyl group, and an aniline moiety. Its molecular formula is C12H18N2O2S, and it has a molecular weight of approximately 254.35 g/mol . This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications as a building block in the synthesis of more complex molecules.
Synthesis Methods
The synthesis of 4-(Azepan-1-ylsulfonyl)aniline typically involves the reaction of aniline with azepane-1-sulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. This reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production
In industrial settings, the production may involve continuous flow processes to enhance efficiency and yield. Automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensure consistent production quality. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions and Applications
4-(Azepan-1-ylsulfonyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
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Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Applications
| Field | Application |
|---|---|
| Chemistry | Building block for complex organic molecules |
| Biology | Studied for potential biological activity and interactions with biomolecules |
| Medicine | Potential pharmaceutical intermediate or active ingredient |
| Industry | Development of specialty chemicals and materials |
Biological Activity and Mechanism of Action
The biological activity of 4-(Azepan-1-ylsulfonyl)aniline is attributed to its ability to interact with various biomolecules. The sulfonyl group can form hydrogen bonds or electrostatic interactions with target enzymes or receptors, potentially modulating their activity. The azepane ring adds structural flexibility, facilitating binding to different sites within biological systems.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, a study showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. It interacts with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects when used in combination with other drugs.
Comparative Analysis with Similar Compounds
4-(Azepan-1-ylsulfonyl)aniline is unique compared to similar compounds due to the presence of the azepane ring, which imparts distinct steric and electronic properties.
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 4-(Morpholin-4-ylsulfonyl)aniline | Morpholine ring | Moderate antimicrobial activity |
| 4-(Piperidin-1-ylsulfonyl)aniline | Piperidine ring | Notable anticancer properties |
| 4-(Azepan-1-ylsulfonyl)aniline | Azepane ring | Broad-spectrum antimicrobial and potential anticancer activity |
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